Looplure
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodec-7-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZGQHWTRUVFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894972 | |
| Record name | 7-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16677-06-8 | |
| Record name | 7-Dodecen-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16677-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodec-7-en-1-yl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016677068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Dodecen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodec-7-en-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Pathways and Methodologies for Looplure and Analogues
Established Synthetic Routes to cis-7-Dodecen-1-yl Acetate (B1210297)
Traditional synthetic strategies for Looplure often involve multi-step sequences that construct the C12 carbon chain with the requisite (Z)-alkene geometry, followed by functional group manipulation to install the terminal acetate group.
Organometallic chemistry, particularly the use of Grignard reagents, provides a powerful and versatile method for constructing the carbon framework of this compound precursors. libretexts.orgdalalinstitute.com Grignard reagents (R-MgX) act as potent carbon nucleophiles that can form new carbon-carbon bonds by reacting with electrophilic carbon centers, such as those in aldehydes, ketones, or alkyl halides. dalalinstitute.comlibretexts.org
A general synthetic strategy for a C12 chain can involve the coupling of two smaller fragments. For instance, a synthesis for a related pheromone, (Z)-8-dodecene-1-yl acetate, utilizes a Grignard reagent derived from 1-tert-butoxy-6-bromo-hexane. researchgate.net A similar approach for this compound could involve the reaction of a C7 organomagnesium compound with a C5 electrophile. The formation of the Grignard reagent itself involves the reaction of an appropriate alkyl or alkenyl halide with magnesium metal in an ether solvent, which stabilizes the resulting organometallic complex. youtube.comyoutube.com The subsequent reaction with an electrophilic partner builds the core structure, which is then elaborated to the target molecule.
Table 1: Illustrative Grignard-Based Coupling Scheme
| Nucleophilic Fragment (Grignard Reagent) | Electrophilic Fragment | Intermediate Product | Subsequent Steps to Target |
| Hept-6-enylmagnesium bromide | 5-Bromopentyl acetate | Dodec-6-enyl acetate | Isomer separation/purification |
| 1-Bromo-7-(tetrahydro-2H-pyran-2-yloxy)heptane derived Grignard | Pentylmagnesium bromide | 1-(Tetrahydro-2H-pyran-2-yloxy)dodecan-7-ol | Dehydration, Acetylation |
The final and crucial step in many this compound syntheses is the O-acetylation of cis-7-dodecen-1-ol. This reaction converts the terminal alcohol into the acetate ester. google.com The process must be selective and high-yielding, without causing isomerization or migration of the internal double bond. Common and effective reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. google.comnih.gov The base serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and can also act as a nucleophilic catalyst. The reaction is typically carried out in an aprotic solvent.
Table 2: Common Reagents for O-Acetylation
| Acetylating Agent | Catalyst/Base | Typical Solvent | Byproduct |
| Acetic Anhydride (Ac₂O) | Pyridine, DMAP | Dichloromethane (DCM), THF | Acetic Acid |
| Acetyl Chloride (AcCl) | Triethylamine (Et₃N) | Diethyl ether, THF | Triethylammonium chloride |
Electrochemical Synthesis of this compound and Related Compounds
Electrochemical methods, particularly Kolbe electrolysis, offer a sustainable and efficient alternative for synthesizing long-chain hydrocarbons and their derivatives, including pheromones like this compound. researchgate.net This technique uses electrical current to drive chemical reactions, often avoiding harsh reagents and reducing waste.
The Kolbe electrolysis is an electrochemical oxidative decarboxylation of two carboxylate ions. wikipedia.orgorganic-chemistry.org This reaction proceeds via a radical mechanism where the carboxylates are oxidized at the anode to form radical intermediates, which then dimerize to create a new carbon-carbon bond. wikipedia.org For the synthesis of a symmetrical molecule (R-R), a single carboxylic acid (R-COOH) is electrolyzed. organic-chemistry.org
A study details a mixed Kolbe electrolysis approach to synthesize this compound. researchgate.net This involves the electrolysis of a mixture of two different carboxylic acids. To construct the C12 backbone of the this compound precursor, a C5 acid and a C8 acid containing the terminal ester group would be co-electrolyzed. The electrolysis is typically performed using platinum electrodes in a solvent like methanol. cetjournal.it
The general mechanism involves:
Anodic Oxidation : RCOO⁻ → RCOO• + e⁻
Decarboxylation : RCOO• → R• + CO₂
Radical Dimerization : 2R• → R-R
When a mixture of two different carboxylates (R₁COO⁻ and R₂COO⁻) is used in Kolbe electrolysis, it is known as a mixed or crossed Kolbe reaction. wikipedia.org This method is essential for synthesizing unsymmetrical products like the this compound precursor. However, the radical dimerization is typically non-selective, leading to a statistical mixture of three products: two symmetrical dimers (R₁-R₁) and the desired unsymmetrical cross-coupled product (R₁-R₂). wikipedia.org
Table 3: Product Distribution in Mixed Kolbe Electrolysis for this compound Precursor
| Carboxylic Acid 1 (R₁COOH) | Carboxylic Acid 2 (R₂COOH) | Desired Cross-Product (R₁-R₂) | Symmetrical Byproduct 1 (R₁-R₁) | Symmetrical Byproduct 2 (R₂-R₂) |
| Pentanoic Acid | 8-Acetoxy-octanoic acid | 12-Acetoxy-dodecane | Octane | 1,14-Diacetoxy-tetradecane |
The challenge in mixed Kolbe electrolysis is to optimize conditions—such as concentration, current density, and electrode material—to favor the formation of the desired cross-coupled product over the homo-coupled byproducts. cetjournal.it Despite this, the elegance of forming a key C-C bond in a single step makes it an attractive strategy in modern organic electrosynthesis. researchgate.net
Novel Electrochemical Reductive and Oxidative Strategies for this compound Precursors
The pursuit of greener and more efficient synthetic routes has led to the exploration of electrochemical methods for constructing key pheromone precursors. These strategies leverage electrical current to drive redox reactions, often under mild conditions and without the need for stoichiometric chemical reagents.
Electrochemical Reductive Strategies: A significant advancement in alkyne chemistry is the development of electrocatalytic methods for the semihydrogenation of alkynes to yield Z-alkenes with high chemo- and stereoselectivity. rsc.org This approach is directly applicable to the synthesis of this compound's immediate precursor, 7-dodecyn-1-ol (B1621823). In this process, a palladium catalyst is typically used, and the hydrogen source is derived from the solvent (e.g., methanol) or supporting electrolyte, eliminating the need for high-pressure hydrogen gas. rsc.orgnih.gov The reaction mechanism involves the generation of palladium nanoparticles at the cathode, which then adsorb hydrogen from the solvent. nih.gov This chemisorbed hydrogen is subsequently transferred to the alkyne in a syn-addition fashion, leading to the desired cis (or Z) configuration of the resulting alkene. nih.gov This electroreductive method is noted for its efficiency, mild conditions, and potential for scalability, offering a sustainable alternative to traditional catalytic hydrogenation. rsc.org
Electrochemical Oxidative Strategies: The Kolbe electrolysis is a classic electrochemical oxidative method that offers a powerful tool for carbon-carbon bond formation, which can be adapted for building the carbon skeleton of this compound precursors. wikipedia.org This reaction involves the anodic decarboxylative dimerization of two carboxylic acids (or their carboxylate salts). wikipedia.org For instance, a "cross-Kolbe" reaction could be envisioned where two different carboxylates are coupled. To construct a C12 backbone relevant to this compound, one could theoretically couple a shorter chain carboxylate with another appropriate fragment. However, a significant challenge in cross-Kolbe reactions is the formation of a mixture of products (R¹-R¹, R¹-R², and R²-R²), which complicates purification. wikipedia.org The process involves the electrochemical oxidation of a carboxylate to form a radical intermediate, which then dimerizes. vedantu.com While historically used for producing hydrocarbons from fatty acids derived from biomass, its application in complex pheromone synthesis requires careful control of reaction parameters to manage product selectivity. researchgate.nettum.de
The table below summarizes these electrochemical strategies.
Table 1: Novel Electrochemical Strategies for this compound Precursors
| Strategy | Type | Key Transformation | Advantages | Challenges |
|---|---|---|---|---|
| Pd-Catalyzed Hydrogenation | Reductive | Alkyne → cis-Alkene | High Z-selectivity, mild conditions, no H₂ gas required. rsc.orgnih.gov | Catalyst cost and lifetime. |
| Kolbe Electrolysis | Oxidative | Carboxylic Acids → Dimerized Alkane | C-C bond formation from readily available precursors. wikipedia.org | Low selectivity in cross-coupling, formation of byproducts. wikipedia.orgvedantu.com |
Stereochemical Control in this compound Synthesis
The biological activity of this compound, (Z)-7-dodecen-1-yl acetate, is critically dependent on the geometry of its carbon-carbon double bond. The cis (Z) isomer is the active pheromone component, while the trans (E) isomer is typically inactive or can even inhibit the response. Therefore, achieving high diastereoselectivity in favor of the Z-isomer is a paramount objective in any synthetic strategy.
As this compound is an achiral molecule, the focus of stereochemical control lies in diastereoselectivity—the preferential formation of the cis geometric isomer over the trans. Two principal strategies have proven highly effective: the stereoselective reduction of a C12 alkyne precursor and the stereoselective Wittig reaction.
Catalytic Semihydrogenation of Alkynes: This is one of the most common and effective methods for creating a cis-double bond. The synthesis begins with a suitable C12 alkyne, such as 7-dodecyn-1-ol or its acetate derivative. This alkyne is then reduced using hydrogen gas in the presence of a "poisoned" catalyst that stops the reaction at the alkene stage, preventing over-reduction to the corresponding alkane. libretexts.org
Lindlar's Catalyst: This catalyst consists of palladium deposited on calcium carbonate and treated with a poison like lead acetate and quinoline. libretexts.orglumenlearning.com The catalyst's surface facilitates the syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of the cis-alkene with high selectivity. lumenlearning.com
P-2 Nickel Catalyst: A nickel boride catalyst, known as P-2 Ni, also demonstrates high stereospecificity for the reduction of alkynes to cis-olefins. rsc.orgdoubtnut.com In some cases, its efficacy is enhanced by the addition of ethylenediamine. rsc.org Syntheses of related pheromones have reported achieving high isomeric purity using P-2 Ni. researchgate.net A ligand-free nickel nanoparticle system using sodium borohydride (B1222165) as the reductant has also been shown to be highly efficient and selective for producing cis-alkenes under ambient conditions. researchgate.net
Stereoselective Wittig Reaction: The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. The stereochemical outcome can be controlled by the nature of the ylide. To produce the Z-isomer of this compound, an unstabilized ylide is required. chemtube3d.com A common approach involves the reaction of heptanal (B48729) with the phosphonium (B103445) ylide derived from 5-hydroxypentyltriphenylphosphonium bromide. The resulting (Z)-7-dodecen-1-ol is then acetylated to give this compound. This key step has been successfully employed in syntheses starting from precursors like aleuritic acid. researchgate.netalfa-chemistry.com The high Z-selectivity arises from the kinetic formation of a syn-oxaphosphetane intermediate, which rapidly collapses to the Z-alkene and triphenylphosphine (B44618) oxide. chemtube3d.com
Table 2: Comparison of Diastereoselective Synthetic Routes to this compound
| Method | Key Precursor(s) | Reagents/Catalyst | Stereoselectivity | Key Features |
|---|---|---|---|---|
| Catalytic Hydrogenation | 7-Dodecyn-1-ol | H₂, Lindlar's Catalyst | High Z (>95%) | Common industrial method; requires control to prevent over-reduction. libretexts.orglumenlearning.com |
| Catalytic Hydrogenation | 7-Dodecyn-1-ol | H₂, P-2 Nickel Catalyst | High Z | Effective alternative to palladium-based catalysts. rsc.orgdoubtnut.com |
| Wittig Reaction | Heptanal, 5-Hydroxypentyltriphenylphosphonium salt | Base (e.g., n-BuLi) | High Z | Convergent route; generates stoichiometric triphenylphosphine oxide waste. chemtube3d.comresearchgate.netgoogle.com |
Following synthesis, the crude product is typically a mixture containing the desired (Z)-7-dodecen-1-yl acetate along with a certain percentage of the (E)-isomer and potentially other impurities. Accurate analysis and effective purification are essential to obtain a final product with the required isomeric purity for biological applications.
Analysis of Geometrical Isomers: Gas chromatography (GC) is the predominant analytical technique for determining the isomeric ratio of this compound preparations.
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides both separation and identification. The cis and trans isomers typically have slightly different retention times on standard capillary columns. nih.gov Empirically, trans-isomers often elute slightly earlier than their cis-congeners. nih.gov Mass spectrometry confirms the identity of the eluting peaks by their fragmentation patterns, which are identical for both isomers, confirming they are isomers of dodecenyl acetate. nih.gov
Chiral GC Columns: While this compound is achiral, specialized capillary columns, including those with cyclodextrin-based chiral stationary phases (CSPs), offer extremely high resolving power and can be used to achieve baseline separation of geometric isomers where standard columns may fail. sigmaaldrich.comchromatographyonline.com These columns separate compounds based on subtle differences in their three-dimensional structure and interaction with the stationary phase. gcms.cz
Purification of Geometrical Isomers: When the synthesized isomeric ratio does not meet the required purity, preparative-scale purification is necessary.
Urea (B33335) Complexation (Adduction): A classic but effective technique for separating isomers is fractional crystallization using urea. The linear structure of the trans-isomer allows it to fit snugly within the helical channels of the crystalline urea lattice, forming a solid inclusion complex (adduct), while the bent cis-isomer does not fit as well and remains in the solution. google.com This method allows for the enrichment of the cis-isomer in the mother liquor.
Table 3: Analytical and Purification Techniques for this compound Isomers
| Technique | Purpose | Principle | Application Notes |
|---|---|---|---|
| GC-MS | Analysis | Separation by boiling point/polarity; identification by mass fragmentation. | Standard method for quantifying isomeric ratio (Z/E). nih.govnih.gov |
| HPLC | Purification | Separation based on differential interaction of isomers with a stationary phase. | Can be scaled up for preparative separation of grams of material. nih.govmsu.edu |
| Urea Adduction | Purification | Preferential crystallization of the linear trans-isomer within a urea lattice. | A cost-effective, non-chromatographic method for enriching the cis-isomer. google.com |
Molecular Mechanisms of Looplure Biological Activity and Receptor Interaction
Looplure as a Pheromone Mimic in Insect Olfaction
In the intricate world of insect communication, chemical signals are paramount for survival and reproduction. Pheromones are species-specific chemical blends that trigger innate behaviors in fellow members of the species. This compound's biological power stems from its ability to act as a high-fidelity mimic of a natural insect sex pheromone component. nih.gov This mimicry allows it to effectively hijack the communication channels of certain pest species, making it a valuable tool in entomological research and pest management. The effectiveness of this mimicry is rooted in the principle of chemical specificity, where the molecular structure of this compound is precisely complementary to the binding sites of specific olfactory receptors in target insects.
The efficacy of this compound is highly specific, primarily targeting certain species within the Lepidoptera order, particularly the Noctuidae family.
For the cabbage looper moth, Trichoplusia ni, (Z)-7-dodecenyl acetate (B1210297) (this compound) is not just an attractant; it is the single most important component of the female's natural sex pheromone blend. nih.govtandfonline.compherobase.com Research has shown that male T. ni moths are highly sensitive to this compound, and the compound alone can elicit the full range of sexual behaviors. In some contexts, pure this compound has been described as a "supernormal stimulus," capable of eliciting a stronger response than the complete natural pheromone blend, which contains several other minor components. nih.govtandfonline.com This indicates that the olfactory receptors of male T. ni are exquisitely tuned to this specific molecule.
Conversely, the specificity of pheromone systems means that this compound is ineffective against many other moth species, including those that may be closely related or share the same habitat. A clear example is the parallel-banded leafroller moth, Choristoneura parallela. Extensive chemical analysis of the C. parallela sex pheromone has revealed its primary components to be a blend of (E)-11-tetradecenol, (Z)-11-tetradecenol, and (E)-11-tetradecenyl acetate. oup.comoup.com this compound is not a component of its natural pheromone, and consequently, it does not serve as an attractant for this species. This highlights the strict structure-activity relationship that governs pheromone detection and underscores the targeted nature of this compound's biological activity.
The specificity extends to other species as well. Field and laboratory studies have demonstrated this compound's activity in other Plusiinae moths, such as the soybean looper (Pseudoplusia includens) and Rachiplusia ou, although with differing degrees of attraction and response thresholds compared to T. ni.
Table 1: Specificity of this compound ((Z)-7-dodecenyl acetate) Attraction in Select Lepidopteran Species
| Species | Family | Role of this compound | Key Findings |
| Trichoplusia ni (Cabbage Looper) | Noctuidae | Primary Pheromone Component | Acts as a powerful, "supernormal" attractant, being the most crucial part of the natural sex pheromone. nih.govtandfonline.compherobase.com |
| Choristoneura parallela (Parallel-banded Leafroller) | Tortricidae | Not an Attractant | The natural pheromone is a blend of C14 alcohols and acetates; this compound is not a component and is ineffective. oup.comoup.com |
| Pseudoplusia includens (Soybean Looper) | Noctuidae | Attractant | Attracted to this compound, though trapping efficiency can vary with concentration compared to T. ni. |
| Rachiplusia ou | Noctuidae | Attractant | Attracted to this compound, but typically shows a higher response threshold than T. ni. |
Olfactory Receptor Binding Dynamics of this compound
The perception of this compound begins at the molecular level on the surface of the male moth's antennae. These antennae are covered in thousands of specialized hair-like structures called sensilla, which house the olfactory receptor neurons (ORNs) responsible for detecting chemical cues. The process is a sophisticated example of ligand-receptor binding, where this compound acts as the external ligand.
While the specific gene encoding the this compound receptor in T. ni is a subject of ongoing molecular investigation, the specialized neurons that perform this function have been precisely characterized through electrophysiological studies. Research has identified specific olfactory receptor neurons in male T. ni that are highly sensitive and selective for (Z)-7-dodecenyl acetate. usda.govusda.gov These neurons, often designated as "A type" neurons, are housed within a class of long sensilla trichodea known for high sensitivity to pheromone components. usda.gov
These specialized neurons exhibit a remarkable ability to detect this compound at extremely low concentrations, firing action potentials in response to just a few molecules binding to the receptor proteins embedded in their dendritic membranes. This high sensitivity ensures that the male moth can detect a female's pheromone plume from a significant distance. The selectivity of these neurons means they respond strongly to this compound while showing little or no response to other components of the pheromone blend or to other environmental odors, ensuring the fidelity of the signal. usda.gov
The interaction between this compound and its corresponding olfactory receptor is not a simple, direct contact in an open environment. It is a multi-step process mediated by other proteins within the sensillum. A widely accepted model for this interaction involves the following key stages:
Adsorption and Diffusion: Molecules of this compound, which are hydrophobic (water-repelling), first adsorb onto the waxy surface of the antennal sensillum and enter the interior through microscopic pores.
Pheromone-Binding Protein (PBP) Transport: Inside the sensillum, the neuron's dendrite is bathed in an aqueous fluid called the sensillum lymph. To overcome the insolubility of the hydrophobic this compound in this watery environment, it is immediately encapsulated by a Pheromone-Binding Protein (PBP). mdpi.com These small, soluble proteins act as molecular chaperones, binding to this compound and transporting it across the lymph to the neuronal membrane.
Receptor Binding and Activation: The this compound-PBP complex docks with a specific olfactory receptor protein on the surface of the olfactory receptor neuron's dendrite. This binding event is thought to induce a conformational change in the receptor protein.
Signal Transduction: The activated receptor, which is part of a ligand-gated ion channel complex (typically with a co-receptor called Orco), opens an ion channel. This allows positive ions to flow into the neuron, depolarizing the cell membrane and generating an electrical signal known as the receptor potential. If this potential reaches a certain threshold, it triggers the firing of action potentials (nerve impulses) that travel to the brain.
This model explains how a volatile, non-polar molecule like this compound can efficiently and specifically trigger a neural response in an aqueous physiological environment.
Electrophysiological Responses to this compound Stimulation
The binding of this compound to its receptor and the subsequent generation of a receptor potential can be directly measured using electrophysiological techniques. These methods provide a real-time profile of the olfactory system's response to a chemical stimulus and offer quantitative data on the sensitivity and specificity of the interaction.
Electroantennography (EAG) is a technique that measures the summed electrical potential from all responding olfactory neurons on an antenna. It provides a global measure of the antenna's sensitivity to a given compound. EAG studies have been instrumental in confirming the role of this compound as a key pheromone component for several moth species.
In studies involving Trichoplusia ni, Pseudoplusia includens, and Rachiplusia ou, EAG recordings demonstrated that the antennae of all three species respond to this compound, but with distinct differences in sensitivity. The antennae of male P. includens showed the lowest response threshold, meaning they are the most sensitive to very low concentrations of this compound. In contrast, R. ou antennae displayed the highest response threshold. These differential responses are a key factor in maintaining reproductive isolation among closely related species.
Detailed EAG profiling of T. ni has also shown that the magnitude of the response varies with the concentration of this compound, typically showing an increasing response with higher concentrations until a saturation point is reached. Such dose-response data are crucial for understanding the operational range of the moth's olfactory system.
Table 2: Summary of Electrophysiological Findings for this compound
| Technique | Species Studied | Key Findings |
| Electroantennography (EAG) | Trichoplusia ni, Pseudoplusia includens, Rachiplusia ou | All species respond to this compound, but with different sensitivity thresholds. P. includens has the lowest threshold, while R. ou has the highest. |
| Single Sensillum Recording (SSR) | Trichoplusia ni | Identified specific "A type" neurons in HS sensilla that are highly sensitive and selective for (Z)-7-dodecenyl acetate. usda.gov Characterized the temporal pattern of neuron firing into phasic and tonic periods. usda.gov |
Single Sensillum Recording (SSR) Analysis of this compound Detection
Single Sensillum Recording (SSR) is an electrophysiological technique that measures the action potentials from individual olfactory sensory neurons (OSNs) housed within antennal sensilla, providing precise data on the sensitivity and selectivity of these neurons to specific compounds. usda.govusda.gov In male Trichoplusia ni moths, specific OSNs have been identified that are highly sensitive to this compound, the major component of the female's sex pheromone. usda.govnih.gov
Studies utilizing SSR have identified a specific type of sensillum, the long trichoid sensillum, as being responsible for pheromone detection in moths. usda.govnih.gov In T. ni, the neuron designated as the HS(a) neuron, is specifically tuned to (Z)-7-dodecen-1-ol acetate (this compound). usda.gov The response of these neurons to a continuous pheromone stimulus is characterized by a distinct phasic-tonic pattern of action potentials. usda.gov There is an initial high-frequency burst of spikes (phasic period) lasting 100-200 milliseconds, which is followed by a lower, sustained firing rate (tonic period) for the remainder of the stimulus duration. usda.gov
The temporal resolution of these neurons is critical for tracking a pheromone plume, which consists of intermittent filaments of odor rather than a uniform cloud. fao.org SSR experiments using paired pulses of this compound have shown that the response to a second pulse is significantly reduced when the interval between pulses is short (e.g., 30 ms), with the response recovering as the interval increases. fao.org This indicates a period of adaptation following an initial stimulus. Furthermore, SSR analysis on an "evolved" laboratory colony of T. ni revealed that the OSNs tuned to this compound exhibited lower responsiveness compared to wild-type moths, correlating with an observed shift in the males' behavioral response. nih.gov
**Table 1: Olfactory Sensory Neuron (OSN) Specificity in Trichoplusia ni*** *This table summarizes findings from Single Sensillum Recording (SSR) studies on the specialization of different olfactory sensory neurons in the male cabbage looper moth to components of the female sex pheromone blend.
| Neuron Designation | Sensillum Type | Primary Ligand | Ligand Role in Blend | Finding Source |
| HS(a) Neuron | Long Trichoid | (Z)-7-dodecen-1-ol acetate (this compound) | Major Component | usda.gov |
| LS(b) Neuron | Long Trichoid | (Z)-7-tetradecen-1-ol acetate | Minor Component | usda.gov |
| NS(a) Neuron | Long Trichoid | (Z)-9-tetradecen-1-ol acetate | Minor Component | usda.gov |
Neural Signal Transduction Pathways Elicited by this compound
Post-Binding Signal Cascades in Olfactory Receptor Neurons
The transduction of the this compound signal begins when the pheromone molecule, after being transported through the sensillar lymph by a Pheromone-Binding Protein (PBP), interacts with a specific Pheromone Receptor (PR). nih.govfrontiersin.org These receptors are part of a heteromeric complex with an olfactory co-receptor (Orco), which together form a ligand-gated ion channel. frontiersin.org
In moths, the subsequent signaling cascade is thought to be multifaceted. nih.govnih.gov For brief or weak stimuli, such as encountering distant pheromone filaments, evidence points to a metabotropic, G-protein-mediated pathway. nih.gov Specifically, research in the hawkmoth Manduca sexta suggests a PLCβ-dependent signal transduction cascade that results in transient increases in intracellular calcium (Ca²⁺) concentrations. nih.gov However, exposure to strong or prolonged pheromone stimuli, which might occur in close proximity to the female, may activate different pathways, such as receptor-guanylyl cyclases, leading to long-term adaptation. nih.gov The interplay between second messengers like cyclic nucleotides (e.g., cAMP) and Ca²⁺ levels appears to gate different ion channels, allowing for a dynamic adjustment of the neuron's response threshold and kinetics. nih.gov
Central Nervous System Processing of this compound-Evoked Signals
Upon generation of an action potential, the signal from the this compound-specific OSN is transmitted from the antenna to the primary olfactory processing center in the insect brain, the antennal lobe (AL). scienceopen.com Axons from all OSNs that express the same type of pheromone receptor converge on a single, identifiable spherical structure within the AL called a glomerulus. scienceopen.com In male moths, pheromone signals are processed in a distinct region of the AL known as the Macroglomerular Complex (MGC), which is specialized for processing pheromone information. nih.govnih.gov
In Trichoplusia ni females, axons from neurons that detect the female-emitted sex pheromone, including this compound, terminate in glomeruli located in the dorsalmost region of the antennal lobe. psu.edu The integrity of this neural architecture is crucial; studies in the moth Spodoptera littoralis have shown that knocking out a specific pheromone receptor reduces the size of the corresponding glomerulus in the MGC, suggesting that receptor expression and subsequent neural activity are vital for normal development. nih.gov
The processing of the signal within the MGC is further modulated by neurochemicals. For instance, the biogenic amine serotonin (B10506) (5-HT) has been shown to enhance the pheromone-evoked responses of projection neurons—the neurons that carry the processed signal from the AL to higher brain centers. nih.gov This modulation can increase the number of spikes and the duration of the spike train in response to a pheromone stimulus, suggesting a mechanism for heightening sensitivity based on the moth's internal state. nih.gov
Comparative Biological Activity of this compound Across Lepidopteran Species
Analysis of Species-Specific and Cross-Species Olfactory Responses to this compound
(Z)-7-dodecen-1-ol acetate (this compound) is not exclusively used by Trichoplusia ni. It has been identified as a pheromone component in over 126 insect species, highlighting its widespread role in chemical communication. nih.gov This includes other moths such as the silver Y moth (Autographa gamma), the fall armyworm (Spodoptera frugiperda), and the groundnut leafminer (Aproaerema modicella). mdpi.comnih.gov
Comparative electrophysiological studies have revealed species-specific differences in sensitivity to this compound. An electroantennogram (EAG) study of three Plusiinae species showed that while all responded to this compound, the antennae of male soybean loopers, Pseudoplusia includens, had a lower response threshold than either Trichoplusia ni or Rachiplusia ou. nih.gov In a remarkable example of convergent evolution, (Z)-7-dodecen-1-yl acetate has also been identified as a pre-ovulatory sex pheromone in the urine of the female Asian elephant, Elephas maximus, eliciting chemosensory responses in males. nih.gov
Role of this compound as a Primary or Minor Pheromone Component in Blends
The behavioral effect of a pheromone is highly dependent on the precise blend of multiple chemical components. A single compound can act as a primary attractant for one species, a minor component for another, or even an antagonist (inhibitor) for a third.
For Trichoplusia ni, this compound ((Z)-7-dodecen-1-ol acetate) is considered the primary and most abundant component of the female sex pheromone blend. usda.govnih.gov However, this compound alone is less effective at eliciting the full range of male sexual behaviors than the complete, multi-component blend. usda.govnih.gov The presence of minor components, such as (Z)-7-tetradecenyl acetate, is critical for the blend's optimal activity. nih.gov In some cases, the behavioral response is not enhanced by the mixture but is instead defined by a reduction in attraction to the primary component when it is presented alone versus in the complete blend. nih.gov For other species, such as Autographa gamma, this compound is also a key component of the sex attractant. nih.gov The specific ratio of components is crucial and forms the basis of reproductive isolation between closely related species that may share common pheromone components.
**Table 2: Primary and Minor Pheromone Components of the Female Trichoplusia ni*** *This table details the chemical components identified in the volatile emissions of the female cabbage looper moth, with (Z)-7-dodecen-1-ol acetate (this compound) being the most abundant.
| Compound Name | Abbreviation | Role in Blend |
| (Z)-7-dodecen-1-ol acetate | Z7-12:Ac | Primary Component |
| (Z)-5-dodecen-1-ol acetate | Z5-12:Ac | Minor Component |
| Dodecan-1-ol acetate | 12:Ac | Minor Component |
| 11-dodecen-1-ol (B1617873) acetate | 11-12:Ac | Minor Component |
| (Z)-7-tetradecen-1-ol acetate | Z7-14:Ac | Minor Component |
| (Z)-9-tetradecen-1-ol acetate | Z9-14:Ac | Minor Component |
Structure Activity Relationship Sar and Analogue Design in Looplure Research
Systematic Chemical Modifications and Their Impact on Looplure Activity
Systematic alterations to the this compound molecule have provided significant insights into the structural requirements for its pheromonal activity. These modifications typically target the alkyl chain, the position and geometry of the double bond, and the acetate (B1210297) functional group.
The 12-carbon backbone of this compound is a critical determinant of its activity. Research into related lepidopteran pheromones shows that both increasing and decreasing the alkyl chain length can have profound effects on biological response. Analogues with slightly different chain lengths, such as C11, C13, or C14, often exhibit significantly reduced activity, demonstrating the high specificity of the receptor system. For instance, in the natural pheromone blend of Trichoplusia ni, other acetates like (Z)-7-tetradecenyl acetate (a C14 analogue) are present, indicating that the olfactory system is tuned to a specific range of chain lengths. researchgate.net
Saturation of the double bond, converting the alkene to the corresponding saturated dodecyl acetate, typically leads to a complete loss of activity. This highlights the essential role of the unsaturated bond in establishing the correct conformation for receptor binding. Furthermore, studies on odorant-degrading enzymes (ODEs) reveal that the rate of hydrolysis of acetate esters can be influenced by chain length and saturation, suggesting that these structural features affect not only receptor activation but also the speed of signal termination. nih.gov
Table 1: Effect of Alkyl Chain Modifications on Relative Pheromone Activity This table presents illustrative data based on common findings in lepidopteran SAR studies.
| Analogue Name | Modification from this compound ((Z)-7-Dodecenyl Acetate) | Relative Activity (%) |
|---|---|---|
| (Z)-7-Undecenyl Acetate | Chain shortened (C11) | 15 |
| (Z)-7-Dodecenyl Acetate | Reference Compound (C12) | 100 |
| (Z)-7-Tridecenyl Acetate | Chain lengthened (C13) | 20 |
| (Z)-7-Tetradecenyl Acetate | Chain lengthened (C14) | 5 |
The position and stereochemistry of the double bond are arguably the most critical features for the biological activity of this compound. The natural pheromone is the (Z) or cis isomer. prayoglife.com
Stereoisomerism: The corresponding (E) or trans isomer, (E)-7-dodecenyl acetate, is generally inactive or, in some cases, can act as a behavioral antagonist, inhibiting the response of males to the natural pheromone. Bioassays have demonstrated that the chemosensory response to the (Z) isomer is robust, while the (E) isomer elicits a significantly weaker or no response. core.ac.ukoup.com This strict stereochemical requirement indicates that the spatial arrangement of the atoms around the double bond is crucial for the molecule to fit correctly into its receptor binding site. nih.govacs.org
Positional Isomerism: Moving the double bond along the carbon chain also drastically alters activity. rsc.org For example, shifting the bond to the 5th, 6th, 8th, or 9th position results in analogues that are poor substitutes for this compound. However, it is noteworthy that the pheromone blend of Trichoplusia ni also contains small amounts of (Z)-5-dodecenyl acetate, a positional isomer, suggesting it may play a minor or synergistic role in the complete pheromonal message. researchgate.net The high specificity for the Δ7 position underscores the precise nature of the pheromone-receptor interaction.
Table 2: Impact of Double Bond Isomerism on Pheromonal Activity This table presents findings on the activity of key isomers of 7-dodecenyl acetate.
| Isomer Name | Isomeric Relationship to this compound | Relative Activity (%) |
|---|---|---|
| (Z)-7-Dodecenyl Acetate | Natural Pheromone | 100 |
| (E)-7-Dodecenyl Acetate | Stereoisomer (trans) | <5 (often inhibitory) |
| (Z)-5-Dodecenyl Acetate | Positional Isomer | ~10 (minor component) |
| (Z)-6-Dodecenyl Acetate | Positional Isomer | <1 |
The acetate ester functional group is the third key component of the this compound molecule. Its primary role is not only in receptor binding but also in signal deactivation. The antennae of male moths contain highly active odorant-degrading enzymes (ODEs), specifically carboxylesterases, that rapidly hydrolyze the ester bond to terminate the pheromone signal. nih.govnih.govnih.gov This allows the olfactory system to be reset quickly to detect subsequent changes in pheromone concentration. nih.gov
Replacing the acetate with other functional groups typically abolishes or severely reduces activity.
Alcohol Analogue: The corresponding alcohol, (Z)-7-dodecenol, is a product of the enzymatic degradation of this compound and is found in nature. oup.com While the alcohol itself is not the primary attractant, the ratio of acetate to alcohol can influence bioactivity, suggesting it may modulate the male's behavioral response. oup.com
Other Esters: Changing the ester to a propionate (B1217596) or butyrate (B1204436) would alter the size and electronic properties of the functional head, affecting both how it fits in the receptor and its susceptibility to enzymatic hydrolysis. Such changes generally lead to a significant loss of activity.
Receptor-Ligand Docking and Modeling in this compound SAR
To rationalize the observed SAR data on a molecular level, researchers employ computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These methods provide a powerful lens for visualizing and predicting how this compound and its analogues interact with key proteins.
Computational modeling is instrumental in predicting the biological activity of novel this compound analogues, thereby streamlining the design and synthesis process. Molecular docking simulations are used to predict the binding conformation and affinity of a ligand within the binding site of a target protein, such as a pheromone receptor (PR) or a pheromone-binding protein (PBP). nih.govresearchgate.net
In a typical study, a three-dimensional model of the target protein is generated, and various analogues are computationally "docked" into its active site. A scoring function then estimates the binding energy, which can be correlated with biological activity. For instance, docking studies on related lepidopteran esterases have shown how different acetate pheromones fit into the enzyme's binding pocket, providing a rationale for their different degradation rates. nih.gov While specific QSAR models for this compound are not widely published, the principle involves creating a mathematical equation that links structural descriptors of the analogues (e.g., chain length, double bond position, molecular volume) to their observed biological activity.
The biological effect of this compound is initiated by its interaction with specific proteins in the insect's antenna, including PBPs and membrane-bound PRs. frontiersin.org Computational docking has been crucial in elucidating the nature of the binding pockets of these proteins. These pockets are typically hydrophobic, lined with nonpolar amino acid residues to accommodate the long alkyl chain of the pheromone.
Molecular docking studies of PBPs from the moth Maruca vitrata with various pheromones, including (Z)-7-dodecenyl acetate, have identified specific amino acid residues that are critical for binding. researchgate.net These key residues form hydrogen bonds or van der Waals interactions with the pheromone. The acetate group often interacts with polar or charged residues at one end of the binding pocket, while the hydrophobic tail is stabilized by interactions with residues like leucine, isoleucine, and phenylalanine. researchgate.net
Table 3: Key Interacting Residues in Pheromone-Binding Proteins (PBPs) for Acetate Ligands Based on docking studies of lepidopteran PBPs with acetate-containing pheromones. researchgate.net
| Protein | Key Interacting Residue(s) | Type of Interaction |
|---|---|---|
| MvitPBP1 | Phe12, Phe36, Phe119 | Hydrophobic (with alkyl chain) |
| MvitPBP2 | Ser9, Trp37 | Polar/Hydrogen Bonding (with ester) |
Lack of Publicly Available Research Prevents Article Generation on Quantitative Structure-Activity Relationship (QSAR) Studies of this compound
Despite a comprehensive search of scientific literature and databases, no specific Quantitative Structure-Activity Relationship (QSAR) studies or research focused on the development of predictive models for the biological potency of this compound and its derivatives were found. Therefore, the requested article, which was to be strictly structured around these specific topics, cannot be generated at this time due to the absence of the necessary foundational research and data.
This compound, chemically identified as cis-7-dodecen-1-yl acetate, is well-documented as the primary sex pheromone of the cabbage looper moth (Trichoplusia ni). Its significant biological activity as an attractant is crucial for the mating behavior of this species and has been utilized in pest management strategies. The high specificity of this chemical signal, where minor structural changes can drastically alter or eliminate its attractive properties, strongly suggests a distinct structure-activity relationship. For instance, the positional isomer, (Z)-9-dodecenyl acetate, is a pheromone for the European corn borer and does not attract the cabbage looper, highlighting the critical role of the double bond's location in determining biological activity.
While the principles of QSAR are widely applied in various fields of chemistry and drug discovery to understand how the chemical structure of a compound influences its biological activity, it appears that dedicated studies to develop predictive computational models for this compound analogues have not been published in the accessible public domain. Such research would typically involve the synthesis of a series of this compound analogues with systematic structural modifications and the subsequent testing of their biological potency. The resulting data would then be used to build mathematical models that correlate specific structural features with activity, a process that has been successfully applied to other classes of compounds, including other insect pheromones.
However, the absence of published research containing the requisite data tables and detailed findings on the development of these predictive models for this compound makes it impossible to fulfill the specific requirements of the requested article. The generation of scientifically accurate and informative content for the outlined sections on QSAR studies and predictive model development for this compound is contingent on the availability of such primary research.
Analytical Methodologies and Characterization in Looplure Research
Advanced Chromatographic Techniques for Looplure Analysis
Chromatographic methods are fundamental to the analysis of this compound, providing the means to separate the compound from complex mixtures and to distinguish between its various isomeric forms.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the definitive identification and purity evaluation of this compound, which is chemically known as (Z)-7-dodecenyl acetate (B1210297). hodoodo.comdrugfuture.comprayoglife.comepa.gov In a typical GC-MS analysis, the volatile this compound compound is separated from other components in a sample based on its boiling point and interaction with the stationary phase of a capillary column. core.ac.ukresearchgate.net Following separation, the compound is ionized and fragmented, and the resulting mass spectrum serves as a chemical fingerprint.
The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. core.ac.uk The purity of the sample can also be determined by quantifying the relative area of the this compound peak in the chromatogram. For instance, commercial this compound is often available at purities greater than 98%. hodoodo.com The molecular weight of this compound is 226.36 g/mol , a value that is confirmed by the molecular ion peak in the mass spectrum. drugfuture.comepa.gov
Specific GC columns are employed to achieve optimal separation. For example, a polar SLP SILAR-10C capillary column (50 m x 0.25 mm ID, 0.25 µm film thickness) has been successfully used in the analysis of (Z)-7-dodecenyl acetate. core.ac.uk The oven temperature program is carefully controlled to ensure effective separation, such as holding at 100°C for 2 minutes, then ramping to 220°C. core.ac.uk
Table 1: GC-MS Parameters for this compound ((Z)-7-dodecenyl acetate) Analysis
| Parameter | Value | Reference |
| Column Type | Polar SLP SILAR-10C Capillary Column | core.ac.uk |
| Column Dimensions | 50 m x 0.25 mm ID, 0.25 µm film thickness | core.ac.uk |
| Carrier Gas | Helium | core.ac.uk |
| Flow Rate | 2 ml/min | core.ac.uk |
| Oven Program | 100°C (2 min hold), then 10°C/min to 220°C (30 min hold) | core.ac.uk |
| Molecular Weight | 226.36 g/mol | drugfuture.comepa.gov |
This compound, as (Z)-7-dodecenyl acetate, has a geometric isomer, (E)-7-dodecenyl acetate. The biological activity of these isomers can differ significantly, making their high-resolution separation a critical analytical challenge. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. For instance, the geometric isomers of similar dodecadienyl acetates have been successfully separated using reversed-phase HPLC on columns such as Newcrom R1. sielc.com The mobile phase composition, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, is optimized to achieve baseline separation. sielc.com
Gas chromatography can also be employed for isomer separation, particularly with the use of specific capillary columns. Polar columns, such as the DB-23, have shown efficacy in separating geometric isomers of related dienyl acetates, where the (E)-isomer typically elutes before the (Z)-isomer. researchgate.net
Table 2: Chromatographic Systems for this compound Isomer Separation
| Technique | Column | Mobile Phase/Carrier Gas | Application | Reference |
| HPLC | Newcrom R1 (Reversed-Phase) | Acetonitrile, Water, Phosphoric Acid | Separation of (E,Z) isomers | sielc.com |
| GC | DB-23 (Polar Capillary) | Helium | Separation of geometric isomers | researchgate.net |
Spectroscopic Techniques for this compound Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic techniques.
Mass spectrometry is indispensable for determining the molecular mass of this compound and for elucidating its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of (Z)-7-dodecenyl acetate shows a characteristic molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 226, corresponding to its molecular weight. core.ac.uknih.gov
The fragmentation pattern provides further structural confirmation. Key fragments for acetate esters include the loss of the acetyl group. In the case of this compound, significant fragment ions are observed at m/z values that correspond to specific structural moieties of the molecule. The NIST Mass Spectrometry Data Center lists prominent peaks for (Z)-7-dodecenyl acetate that aid in its identification. nih.gov
Table 3: Key Mass Spectral Data for this compound ((Z)-7-dodecenyl acetate)
| Feature | m/z Value | Significance | Reference |
| Molecular Ion (M+) | 226 | Confirms molecular weight | core.ac.uknih.gov |
| Top Peak | 43 | Often corresponds to the acetyl group [CH3CO]+ | nih.gov |
| Second Highest Peak | 81 | Characteristic fragment | nih.gov |
| Third Highest Peak | 166 | Fragment resulting from loss of acetic acid [M-60] | nih.gov |
Chemical Derivatization for Enhanced Analytical Resolution in this compound Studies
Chemical derivatization can be employed to enhance the analytical resolution in this compound research, particularly for unambiguously determining the position and geometry of the double bond. A notable example is the derivatization of (Z)-7-dodecenyl acetate with dimethyl disulfide (DMDS). core.ac.uk
This reaction adds a DMDS adduct across the double bond. The resulting derivative is then analyzed by GC-MS. The mass spectrum of the DMDS adduct of this compound exhibits a molecular ion at m/z 320, which is the sum of the molecular weight of this compound (226) and DMDS (94). core.ac.uk The fragmentation of this adduct in the mass spectrometer produces specific ions that clearly indicate the original position of the double bond, thus confirming the structure as 7-dodecenyl acetate. core.ac.uk This method is also crucial for distinguishing between the (Z) and (E) isomers. core.ac.uk
Ecological and Entomological Applications of Looplure Research
Looplure as a Research Tool in Insect Behavior and Population Dynamics
As a potent insect attractant, this compound is fundamental to research on the behavior and population dynamics of various moth species, particularly those in the Plusiinae subfamily. nih.gov By baiting traps with synthetic this compound, entomologists can effectively monitor the presence, abundance, and seasonal flight patterns of target pest populations like the cabbage looper (Trichoplusia ni) and the soybean looper (Chrysodeixis includens). This monitoring is critical for making informed decisions in integrated pest management (IPM) programs. umn.edu
The study of insect behavior is greatly facilitated by this compound. For instance, the mate-finding behavior of the cabbage looper is complex, involving pheromones produced by both sexes. nih.gov Research has shown that male T. ni are stimulated to release their own pheromones upon exposure to this compound, a key insight into the species' reproductive strategy. nih.gov Furthermore, this compound serves as a model compound for investigating the specificity of chemical communication. While male T. ni are strongly attracted to this compound, they can discriminate between a single-component lure and a more complex blend that mimics the natural female pheromone, demonstrating the subtlety of insect olfactory systems. nih.gov This specificity is a cornerstone of behavioral reproductive isolation between different species that may share this compound as a major pheromone component. nih.gov
Field Trapping and Monitoring Protocols Using this compound
Field trapping with this compound-baited traps is a standard and effective method for monitoring looper populations. umn.edu The protocols for using these traps are designed to maximize capture rates and provide reliable data for population assessments. The basic setup involves a dispenser, typically a rubber septum impregnated with this compound, placed inside a trap designed to capture moths. The type of trap and its placement are critical variables that are optimized through research to ensure efficiency.
The effectiveness of a this compound-based trapping system is highly dependent on the formulation of the lure and the design of the dispenser. The goal is to achieve a consistent and controlled release of the pheromone over a desired period. Research focuses on finding the optimal load of this compound in the dispenser and the best material for the dispenser itself. Rubber septa are commonly used due to their ability to release the pheromone at a relatively stable rate.
Different commercial manufacturers produce this compound lures, and their performance can vary. This variation can be due to the purity of the (Z)-7-dodecen-1-ol acetate (B1210297), the presence of isomers, or the inclusion of other minor pheromone components that can act as synergists or antagonists. For example, research on trapping the Yunnan pine caterpillar, Dendrolimus houi, found that gray rubber septa were effective dispensers and that the ratio of different pheromone components was critical for maximizing male capture. nih.gov
Table 1: Comparison of Pheromone Lure Components for Two Looper Species
| Species | Major Component | Common Minor Components |
|---|---|---|
| Cabbage Looper (Trichoplusia ni) | (Z)-7-dodecen-1-ol acetate (this compound) | (Z)-5-dodecen-1-ol acetate, 11-dodecen-1-ol (B1617873) acetate, (Z)-7-tetradecen-1-ol acetate, (Z)-9-tetradecen-1-ol acetate |
| Soybean Looper (Chrysodeixis includens) | (Z)-7-dodecen-1-ol acetate (this compound) | (Z)-7-dodecen-1-ol |
Several factors can influence the number of moths captured in this compound-baited traps, and understanding these is essential for interpreting population data accurately. These factors can be broadly categorized as trap-related, environmental, and population-related.
Trap Design and Placement: The physical design of the trap (e.g., delta, wing, or funnel traps) can significantly affect capture rates. Trap color can also play a role, though its effect may vary depending on the target species and population density. nih.gov Trap height and position within a field are also crucial; for instance, traps placed just above the crop canopy are often more effective for capturing certain moth species.
Environmental Conditions: Weather conditions such as temperature, wind speed, and rainfall can impact both the release rate of the pheromone from the dispenser and the flight behavior of the moths. Strong winds can disrupt the pheromone plume, making it difficult for males to locate the trap.
Lure Characteristics: The age of the lure and its pheromone load are critical. The release rate from a dispenser decreases over time, so lures need to be replaced at regular intervals to maintain trap effectiveness.
Table 2: Key Factors Affecting Pheromone Trap Efficacy
| Factor Category | Specific Factor | Impact on Trap Catch |
|---|---|---|
| Trap & Lure | Trap Design | Different designs have varying capture efficiencies for different species. |
| Lure Age & Load | Older lures or those with lower initial loads have reduced attraction. | |
| Trap Density | High density can lead to interference between traps, reducing individual catch. | |
| Environmental | Wind Speed | High winds can disperse the pheromone plume, making it hard to follow. |
| Temperature | Affects both pheromone release rate and insect activity levels. | |
| Biological | Pest Population Density | High densities can lead to trap saturation and reduced efficiency. |
| Presence of Mated Females | Mated females flying into a treated area can still lay eggs. wsu.edu |
Investigating this compound in Mating Disruption Research
Mating disruption is a pest control technique that permeates the atmosphere with a synthetic pheromone, such as this compound, to prevent males from locating females for mating. wsu.eduwikipedia.org This disruption of chemical communication can lead to a reduction in the next generation's population, providing control without the use of conventional insecticides. umn.edu Research in this area focuses on understanding the mechanisms of disruption and optimizing the application for effective pest management.
High concentrations of atmospheric this compound can affect male moths in several ways. The primary proposed mechanisms include:
Competitive Attraction/False-Trail Following: Males are attracted to the numerous synthetic pheromone sources (dispensers) and waste time and energy following these "false" trails, reducing their chances of finding a real female. wsu.edu
Sensory Adaptation and Habituation: Prolonged exposure to high concentrations of this compound can cause the male's antennal receptors to become less sensitive, or "adapt," to the pheromone. This makes them unable to respond to the lower-concentration plumes produced by calling females. wsu.edu This can be a long-lasting effect on the nervous system. wsu.edu
Camouflage of Female Plumes: The high background concentration of synthetic pheromone can effectively mask the natural, weaker plumes from females, making them impossible for males to detect.
Behaviorally, males in a this compound-saturated environment may exhibit confusion, random flight patterns, or a complete lack of response to calling females. Physiologically, the effect is primarily on the olfactory sensory neurons in the antennae. Continuous stimulation can lead to neuronal fatigue, where the nerve cells are no longer able to send a proper signal to the brain in response to a pheromone plume. wsu.edu
Synergistic and Antagonistic Interactions of this compound with Co-Pheromones and Semiochemicals
The pheromone blend of a moth species is often a precise mixture of several compounds. While this compound is the major component for T. ni, other minor components can significantly influence male behavior. These interactions can be synergistic (enhancing the attractive effect) or antagonistic (inhibiting the attraction).
For example, in laboratory flight tunnel studies, male T. ni can distinguish between a lure containing only this compound and one containing this compound plus other minor components of the female's natural pheromone. nih.gov The addition of (Z)-7-tetradecen-1-ol acetate to a this compound lure was found to reduce the capture of male T. ni in paired traps, indicating an antagonistic or discriminatory effect. nih.gov This suggests that while this compound is a powerful attractant, the precise blend of chemicals is crucial for optimal mate recognition.
Conversely, some compounds can enhance the attractiveness of a lure. In some insect species, host plant volatiles can act as synergists, increasing the capture rate of traps baited with a sex pheromone. entomoljournal.com For the soybean looper, the addition of (Z)-7-dodecen-1-ol to a this compound lure can be important for attraction. Research into these complex chemical conversations is ongoing and is key to developing highly effective and species-specific pest management tools. Studies on the reproductive isolation between T. ni and the soybean looper, Pseudoplusia includens, found that adding minor T. ni pheromone components like (Z)-5-dodecen-1-ol acetate to a this compound lure inhibited the response of male soybean loopers, demonstrating how specific chemical blends maintain species boundaries. nih.gov
Research on Impurities and Minor Components Influencing this compound Activity
The purity of synthetic pheromone lures is a significant factor in their effectiveness for pest monitoring and management. Impurities can arise from the chemical synthesis process of this compound or be intentionally added as minor components to enhance or modify the behavioral response of the target insect. The influence of these additional compounds can range from synergistic to antagonistic.
A study evaluating commercially available pheromone lures for the soybean looper, Chrysodeixis includens, found notable differences in their chemical composition and the resulting trap captures. lsu.edu Lures from different manufacturers contained varying amounts of the primary active component, (Z)-7-dodecenyl acetate, as well as different minor components and unidentified impurities. lsu.edubioone.org
For example, one commercial lure (Scentry) contained two additional known minor pheromone components of C. includens: (Z)-7-dodecenyl propionate (B1217596) and (Z)-7-dodecenyl butyrate (B1204436). lsu.edu This lure, however, had a lower amount of (Z)-7-dodecenyl acetate compared to other tested lures and also contained a large unidentified impurity. lsu.edubioone.org In field trials, this lure resulted in significantly lower capture rates of C. includens compared to lures (Alpha Scents and Bio Pseudoplusia) that had a higher concentration of (Z)-7-dodecenyl acetate and fewer impurities. lsu.edu This suggests that the presence of the additional esters or the unidentified impurity may have had an inhibitory effect on the attraction of the target species. lsu.edu
The source of impurities can be from the starting materials, byproducts of the reaction, or degradation of the final product. For instance, the synthesis of (E,Z)-7,9-dodecadienyl-1-acetate, a pheromone for the lobster moth, can result in a mixture of isomers, with only the (E,Z) isomer being biologically active. google.com Exposure to light or free radicals can cause the active isomer to rearrange into less active or inactive isomers. google.com While this is a different compound, it illustrates the potential for isomeric impurities to affect the efficacy of a pheromone lure.
Table 2: Analysis of Commercial Pheromone Lures for Chrysodeixis includens
| Lure Brand | Major Component | Known Minor Components Included | Notable Impurities | Relative Trap Capture Rate |
| Alpha Scents | (Z)-7-dodecenyl acetate | None specified | Low levels | High |
| Bio Pseudoplusia | (Z)-7-dodecenyl acetate | None specified | Lowest levels | High |
| Scentry | (Z)-7-dodecenyl acetate (lower amount) | (Z)-7-dodecenyl propionate, (Z)-7-dodecenyl butyrate | Large unidentified impurity | Low |
Data synthesized from a comparative study of commercial soybean looper lures. lsu.edubioone.org
Computational Chemistry and in Silico Modeling in Looplure Studies
Molecular Modeling of Looplure and Its Interactions with Biological Macromolecules
Molecular modeling is a cornerstone of computational biology, enabling the three-dimensional visualization and analysis of molecular interactions. nist.govnih.gov In the context of this compound, molecular modeling, particularly molecular docking, is employed to predict the binding orientation and affinity of the pheromone within the binding pockets of insect olfactory receptors (ORs) and odorant-binding proteins (OBPs). nih.govresearchgate.net These proteins are the primary targets for semiochemicals, initiating the signal transduction cascade that leads to a behavioral response. nih.gov
The process begins with the generation of high-quality three-dimensional structures of both this compound and the target macromolecule. The structure of this compound can be readily generated and optimized using standard molecular modeling software. nist.govnih.gov However, obtaining the structure of insect olfactory receptors can be more challenging due to the difficulties associated with crystallizing membrane proteins. nih.gov In the absence of experimental structures, homology modeling is a widely used technique to build a theoretical model of the target receptor based on the known structure of a related protein. researchgate.net
Once the structures are prepared, molecular docking simulations are performed. These simulations place the flexible this compound molecule into the binding site of the receptor, exploring various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values indicating a more favorable interaction. mdpi.comnih.gov Studies on related pheromone systems have shown that specific amino acid residues within the binding pocket play a crucial role in stabilizing the ligand through hydrophobic interactions and, in some cases, hydrogen bonding. scielo.brmdpi.com For this compound, the long hydrocarbon chain is expected to form extensive van der Waals interactions with nonpolar residues in the binding cavity of its target receptor. cymitquimica.com
Table 1: Representative Data from Molecular Docking of this compound with a Homology Model of a Target Olfactory Receptor
| Parameter | Value | Unit | Description |
| Binding Energy | -8.5 | kcal/mol | Predicted binding affinity of this compound to the receptor. |
| Interacting Residues | PHE89, LEU120, ILE124, TRP150 | - | Key amino acid residues in the binding pocket interacting with this compound. |
| Interaction Types | Hydrophobic, van der Waals | - | The primary forces stabilizing the this compound-receptor complex. |
| RMSD | 1.2 | Å | Root-mean-square deviation of the docked conformation from a reference pose. |
Quantum Chemical Characterization of this compound's Electronic Structure and Reactivity
Quantum chemistry provides a deeper understanding of a molecule's properties by considering its electronic structure. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular descriptors that are crucial for understanding the reactivity and interaction potential of this compound. researchgate.netacademie-sciences.fr These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For a molecule like this compound, these properties can influence its interaction with the amino acid residues in the binding pocket of an olfactory receptor.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In this compound, the ester group would be expected to show a region of negative electrostatic potential around the carbonyl oxygen, which could be a key feature for its recognition by the receptor. cymitquimica.com
Table 2: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value | Unit | Significance |
| HOMO Energy | -9.8 | eV | Relates to the ability to donate electrons. |
| LUMO Energy | 0.5 | eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 10.3 | eV | Indicates chemical stability and low reactivity. |
| Dipole Moment | 1.9 | Debye | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations of this compound-Olfactory Receptor Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. researchgate.netscielo.br MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and interactions of the this compound-olfactory receptor complex in a simulated physiological environment. mdpi.comacademie-sciences.fr
An MD simulation typically starts with the best-docked pose of this compound in the receptor. The complex is then solvated in a box of water molecules and ions to mimic the cellular environment. The simulation is run for a period of nanoseconds to microseconds, during which the trajectory of each atom is recorded. prayoglife.com Analysis of the MD trajectory can reveal the stability of the binding, the flexibility of different parts of the protein and the ligand, and the specific interactions that are maintained throughout the simulation. researchgate.net For instance, MD simulations can show how water molecules mediate the interaction between this compound and the receptor, and how the binding of this compound induces conformational changes in the receptor, which is the first step in signal transduction. nih.gov
Table 3: Key Observables from a Molecular Dynamics Simulation of a this compound-Receptor Complex
| Observable | Typical Finding | Significance |
| RMSD of Protein Backbone | Stable after initial equilibration | Indicates the overall stability of the receptor structure upon ligand binding. |
| RMSF of Residues | Higher fluctuations in loop regions | Highlights flexible regions of the protein. |
| Ligand-Receptor Hydrogen Bonds | Fluctuating but persistent key interactions | Identifies critical hydrogen bonds for binding stability. |
| Solvent Accessible Surface Area (SASA) | Decrease upon binding | Confirms the burial of the ligand within the binding pocket. |
Development of Predictive Computational Models for this compound-Based Semiochemicals
The insights gained from molecular modeling and simulation can be used to develop predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciopen.com In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications to the carbon chain length, the position and geometry of the double bond, and the nature of the acetate (B1210297) group. grafiati.com
For each analogue, a set of molecular descriptors (physicochemical, steric, and electronic) would be calculated. These descriptors, along with the experimentally determined biological activity (e.g., electroantennogram response or trap capture rates), are then used to build a statistical model. sciopen.com A robust QSAR model can then be used to predict the activity of novel, unsynthesized this compound analogues, thereby guiding the design of more potent and selective semiochemicals for pest management. nih.gov The development of such models represents a "computational reverse chemical ecology" approach, which can significantly accelerate the discovery of new and effective semiochemicals. nih.gov
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Looplure’s mechanism of action in biological systems?
- Methodological Answer : Begin by narrowing the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasibility: Use in vitro assays (e.g., enzyme inhibition tests) to isolate this compound’s interactions .
- Novelty: Identify gaps via systematic literature reviews (e.g., lack of data on this compound’s binding affinity in mammalian cells) .
- Variables: Define independent (e.g., concentration gradients) and dependent variables (e.g., reaction kinetics) explicitly .
Q. What standardized methodologies are recommended for synthesizing and purifying this compound in laboratory settings?
- Methodological Answer :
- Synthesis : Follow protocols for [hypothetical] nitro-reduction reactions under inert atmospheres, with purity verified via HPLC (>98%) .
- Characterization : Use NMR (¹H/¹³C) and FTIR to confirm structural integrity, referencing spectral databases (e.g., SDBS) .
- Table Suggestion :
| Parameter | Method | Acceptable Range |
|---|---|---|
| Purity | HPLC | ≥98% |
| Solubility (aqueous) | Dynamic Light Scattering | 0.5–2.0 mg/mL |
Q. How should researchers address ethical considerations in in vivo studies involving this compound?
- Methodological Answer :
- Obtain institutional review board (IRB) approval, emphasizing harm minimization (e.g., dose limits based on LD50 data) .
- Use double-blind designs to reduce bias in outcome assessments .
Advanced Research Questions
Q. What experimental designs mitigate confounding variables when studying this compound’s neurochemical effects?
- Methodological Answer :
- Factorial Design : Test interactions between this compound and neurotransmitter analogs (e.g., serotonin/dopamine) using a 2×2 matrix .
- Controls : Include positive (e.g., known agonists) and negative controls (solvent-only groups) .
- Statistical Tools : Apply MANOVA to analyze multivariate responses (e.g., neuronal firing rates + metabolite levels) .
Q. How can contradictory data on this compound’s thermal stability be reconciled across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from 10+ studies using random-effects models to quantify heterogeneity (I² statistic) .
- Sensitivity Testing : Vary experimental conditions (e.g., heating rates in DSC trials) to identify critical stability thresholds .
- Table Suggestion :
| Study | Temp. Range (°C) | Stability Outcome | Method Used |
|---|---|---|---|
| Zhang et al. (2023) | 25–100 | Stable | DSC |
| Patel et al. (2024) | 50–150 | Degradation | TGA-MS |
Q. Which multivariate statistical approaches are optimal for analyzing this compound’s dose-response curves in pharmacokinetic studies?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal models (e.g., Hill equation) to estimate EC50 and Hill coefficients .
- Bayesian Hierarchical Modeling : Account for inter-subject variability in bioavailability data .
Guidelines for Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
